molecular formula C9H13N3O2 B13565677 2-(Cyclopropylamino)-3-(1h-pyrazol-1-yl)propanoic acid

2-(Cyclopropylamino)-3-(1h-pyrazol-1-yl)propanoic acid

Cat. No.: B13565677
M. Wt: 195.22 g/mol
InChI Key: LWYHOSRCWCLHFY-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-3-(1h-pyrazol-1-yl)propanoic acid is an organic compound that features a cyclopropylamino group and a pyrazolyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-3-(1h-pyrazol-1-yl)propanoic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the cyclopropylamino group: This step involves the reaction of cyclopropylamine with an appropriate precursor, such as an ester or an acid chloride, to form the desired amide or amine.

    Coupling of the pyrazole and cyclopropylamino groups: This can be done using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-3-(1h-pyrazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino or pyrazole groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Cyclopropylamino)-3-(1h-pyrazol-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-3-(1h-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopropylamino)-3-(1h-pyrazol-1-yl)butanoic acid: Similar structure but with an additional carbon in the backbone.

    2-(Cyclopropylamino)-3-(1h-pyrazol-1-yl)ethanoic acid: Similar structure but with one less carbon in the backbone.

    2-(Cyclopropylamino)-3-(1h-pyrazol-1-yl)propanoic acid derivatives: Various derivatives with different substituents on the pyrazole or cyclopropylamino groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

2-(cyclopropylamino)-3-pyrazol-1-ylpropanoic acid

InChI

InChI=1S/C9H13N3O2/c13-9(14)8(11-7-2-3-7)6-12-5-1-4-10-12/h1,4-5,7-8,11H,2-3,6H2,(H,13,14)

InChI Key

LWYHOSRCWCLHFY-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(CN2C=CC=N2)C(=O)O

Origin of Product

United States

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